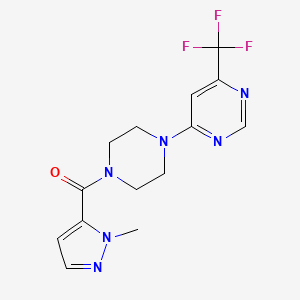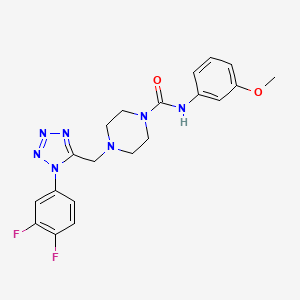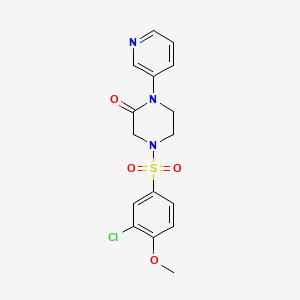![molecular formula C14H16ClNO2 B2986756 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide CAS No. 2305551-13-5](/img/structure/B2986756.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide, also known as CPMEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CPMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various neurological disorders.
科学的研究の応用
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been extensively studied for its potential applications in various fields. In neuroscience, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been used as a tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been used in preclinical studies to evaluate its efficacy as a treatment for these disorders.
作用機序
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various neurological disorders. By blocking the activity of mGluR5, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is its selectivity for mGluR5, which allows for specific modulation of the receptor without affecting other receptors. However, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has a short half-life, which limits its use in long-term studies. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is also relatively expensive compared to other mGluR5 antagonists.
将来の方向性
There are several future directions for the study of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. One direction is to optimize the synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide to improve its yield and purity. Another direction is to evaluate the efficacy of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide as a treatment for various neurological disorders in clinical trials. Additionally, the development of new mGluR5 antagonists with improved pharmacokinetic properties could lead to the discovery of new treatments for neurological disorders.
合成法
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropanal in the presence of a catalyst to form the corresponding oxolane. The oxolane is then reacted with propargylamine to form N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been optimized to produce high yields and purity.
特性
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWFUOQEGSZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
